molecular formula C10H12FN B11917209 (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11917209
M. Wt: 165.21 g/mol
InChI Key: WWEGVSHNWGNDIX-JTQLQIEISA-N
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Description

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound that features a fluorine atom at the 7th position of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.

    Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon by removing the amine group.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the chiral center, making it less selective in biological interactions.

    1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.

Uniqueness: (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its chiral nature and the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The combination of chirality and fluorination enhances its potential as a selective and potent compound in various applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1

InChI Key

WWEGVSHNWGNDIX-JTQLQIEISA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=C(C=C2)F

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)F

Origin of Product

United States

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